Cas no 19480-52-5 (Phenol,2,6-bis[[2-hydroxy-3-[(2-hydroxy-5-methylphenyl)methyl]-5-methylphenyl]methyl]-4-methyl-)

Phenol,2,6-bis[[2-hydroxy-3-[(2-hydroxy-5-methylphenyl)methyl]-5-methylphenyl]methyl]-4-methyl- structure
19480-52-5 structure
Product Name:Phenol,2,6-bis[[2-hydroxy-3-[(2-hydroxy-5-methylphenyl)methyl]-5-methylphenyl]methyl]-4-methyl-
Numero CAS:19480-52-5
MF:C39H40O5
MW:588.731911659241
CID:1387272
Update Time:2024-08-16

Phenol,2,6-bis[[2-hydroxy-3-[(2-hydroxy-5-methylphenyl)methyl]-5-methylphenyl]methyl]-4-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,2,6-bis[[2-hydroxy-3-[(2-hydroxy-5-methylphenyl)methyl]-5-methylphenyl]methyl]-4-methyl-
    • Phenol, 2,6-bis[[2-hydroxy-3-[(2-hydroxy-5-methylphenyl)methyl]-5-methylphenyl]methyl]-4-methyl-
    • Inchi: 1S/C39H40O5/c1-22-6-8-35(40)27(10-22)18-29-12-24(3)14-31(37(29)42)20-33-16-26(5)17-34(39(33)44)21-32-15-25(4)13-30(38(32)43)19-28-11-23(2)7-9-36(28)41/h6-17,40-44H,18-21H2,1-5H3
    • Chiave InChI: WQOQAHAPBRGEAO-UHFFFAOYSA-N
    • Sorrisi: C1(O)=C(CC2=CC(C)=CC(CC3=CC(C)=CC=C3O)=C2O)C=C(C)C=C1CC1=CC(C)=CC(CC2=CC(C)=CC=C2O)=C1O

Proprietà sperimentali

  • Densità: 1.225±0.06 g/cm3(Predicted)
  • Punto di fusione: 127-128 °C
  • Punto di ebollizione: 763.6±55.0 °C(Predicted)
  • pka: 9.92±0.50(Predicted)

Phenol,2,6-bis[[2-hydroxy-3-[(2-hydroxy-5-methylphenyl)methyl]-5-methylphenyl]methyl]-4-methyl- Letteratura correlata

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